molecular formula C12H13N3O3S B2643190 6-cyano-N-cyclobutylmethanesulfonylpyridine-3-carboxamide CAS No. 1808882-15-6

6-cyano-N-cyclobutylmethanesulfonylpyridine-3-carboxamide

Cat. No.: B2643190
CAS No.: 1808882-15-6
M. Wt: 279.31
InChI Key: JVJTXIXPGPMBNV-UHFFFAOYSA-N
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Description

6-cyano-N-cyclobutylmethanesulfonylpyridine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CCMS or CCMS-1, and it belongs to the class of pyridine carboxamides.

Mechanism of Action

6-cyano-N-cyclobutylmethanesulfonylpyridine-3-carboxamide inhibits the activity of certain kinases by binding to the ATP-binding site of the kinase. This binding prevents the kinase from phosphorylating its substrate, thereby inhibiting the downstream signaling pathway. CCMS has been found to inhibit the activity of kinases such as JAK2, TYK2, and IRAK1.
Biochemical and Physiological Effects:
The inhibition of kinases by this compound has various biochemical and physiological effects. For example, inhibition of JAK2 and TYK2 has been shown to reduce inflammation and improve insulin sensitivity in animal models. Inhibition of IRAK1 has been found to reduce the production of pro-inflammatory cytokines in human cells.

Advantages and Limitations for Lab Experiments

6-cyano-N-cyclobutylmethanesulfonylpyridine-3-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of specific kinases, making it a valuable tool for studying cellular signaling pathways. However, CCMS has limitations such as its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 6-cyano-N-cyclobutylmethanesulfonylpyridine-3-carboxamide. One direction is to investigate its potential as a therapeutic agent in various diseases. Another direction is to develop analogs of CCMS with improved solubility and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of CCMS and its effects on cellular signaling pathways.
In conclusion, this compound is a promising compound with potential applications in various fields. Its inhibition of specific kinases makes it a valuable tool for studying cellular signaling pathways, and its potential therapeutic applications make it an exciting area of research. Further studies are needed to fully understand the mechanism of action and potential applications of CCMS.

Synthesis Methods

The synthesis of 6-cyano-N-cyclobutylmethanesulfonylpyridine-3-carboxamide involves the reaction of 3-cyano-4-methylpyridine with cyclobutylmethanesulfonyl chloride in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain pure CCMS.

Scientific Research Applications

6-cyano-N-cyclobutylmethanesulfonylpyridine-3-carboxamide has shown potential as a therapeutic agent in various diseases such as cancer, inflammation, and autoimmune disorders. It has been found to inhibit the activity of certain kinases that are involved in the progression of these diseases. CCMS has also been used as a tool compound in various studies to investigate the role of specific kinases in cellular signaling pathways.

Properties

IUPAC Name

6-cyano-N-(cyclobutylmethylsulfonyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c13-6-11-5-4-10(7-14-11)12(16)15-19(17,18)8-9-2-1-3-9/h4-5,7,9H,1-3,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJTXIXPGPMBNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CS(=O)(=O)NC(=O)C2=CN=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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